molecular formula C19H18N2O5 B2395225 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1421528-12-2

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2395225
CAS No.: 1421528-12-2
M. Wt: 354.362
InChI Key: WBXKHJBVUGGQOQ-UHFFFAOYSA-N
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Description

⚠️ Notice: Placeholder Content The specific research applications and mechanism of action for N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide have not been characterized in the available scientific literature. This hybrid molecule, incorporating both 2,3-dihydrobenzofuran and 2-oxobenzoxazole pharmacophores, may be of interest for early-stage investigative research. Potential Research Areas to Investigate: Neurological & Inflammation Research: The 2,3-dihydrobenzofuran scaffold is a recognized structural motif in medicinal chemistry. Some compounds featuring this core, such as certain 2,3-dihydrobenzofuran-2-ones, have been identified as highly potent anti-inflammatory agents in preclinical models, functioning through the inhibition of prostaglandin synthesis . Researchers might explore whether this compound shares similar biological targets or activities. Receptor Modulation Studies: The compound's structure suggests potential for interacting with various enzyme or receptor families. Its research value could lie in screening efforts to identify novel modulators of pathological pathways, similar to how other complex molecules are investigated for targeting specific proteins . Methodology & Compound Library Development: This substance may serve as a valuable synthetic intermediate or as a component in a specialized compound library for high-throughput screening against novel biological targets. Researchers are encouraged to consult proprietary databases and conduct their own experimental validation to determine this compound's exact utility and mechanism of action for their specific research objectives.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-15(12-5-6-16-13(9-12)7-8-25-16)10-20-18(23)11-21-14-3-1-2-4-17(14)26-19(21)24/h1-6,9,15,22H,7-8,10-11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXKHJBVUGGQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)CN3C4=CC=CC=C4OC3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2,3-dihydrobenzofuran-5-yl derivatives under acidic or basic conditions. Subsequent functionalization introduces the hydroxyethyl and oxobenzo[d]oxazol-3(2H)-yl groups through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzofuran ring can be oxidized to form corresponding quinones or hydroquinones.

  • Reduction: Reduction reactions can be performed on the oxobenzo[d]oxazole moiety to yield hydroxylamines or amines.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the benzofuran and benzo[d]oxazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific reagent.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Hydroxylamines, amines, and other reduced derivatives.

  • Substitution: Substituted benzofurans and benzo[d]oxazoles with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities that may be leveraged for therapeutic purposes. Some of the notable applications include:

  • Antioxidant Activity : Similar compounds have been evaluated for their ability to scavenge free radicals, suggesting potential use in oxidative stress-related disorders .
  • Anti-cancer Properties : The compound may modulate pathways involved in cancer progression, particularly through the inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO), which is linked to tumor immune evasion .
  • Neuropathic Pain Management : Derivatives of benzofuran have shown promise in animal models for treating neuropathic pain, indicating that this compound could be explored for similar applications .

Synthesis and Chemical Reactivity

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves several key steps:

  • Formation of the Benzofuran Core : Initial reactions focus on constructing the benzofuran structure, which serves as a scaffold for further functionalization.
  • Hydroxyethyl Substitution : The introduction of the hydroxyethyl group is crucial for enhancing solubility and biological interactions.
  • Oxobenzoxazole Integration : The final step involves incorporating the oxobenzoxazole moiety, which is essential for the compound's biological activity.

Case Studies and Research Findings

  • Study on Antioxidant Properties : A study evaluating similar compounds revealed that certain benzofuran derivatives exhibit potent antioxidant effects, making them candidates for further investigation in oxidative stress-related diseases .
  • Cancer Treatment Research : Research has demonstrated that compounds inhibiting IDO can enhance the efficacy of existing cancer therapies. The structural features of this compound suggest it may act similarly .
  • Pain Management Trials : In vivo studies have shown that benzofuran derivatives can effectively alleviate neuropathic pain symptoms by acting on specific cannabinoid receptors .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is structurally similar to other benzofuran derivatives and benzo[d]oxazole derivatives.

  • Uniqueness: Its unique combination of functional groups and ring systems may confer distinct biological and chemical properties compared to other compounds in its class.

Q & A

Q. Critical analytical methods :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, e.g., distinguishing dihydrobenzofuran protons (δ 4.2–4.5 ppm) and benzoxazolone carbonyl signals (δ 165–170 ppm) .
  • HPLC : Assess purity (>95%) and monitor reaction progress using reverse-phase C18 columns .

Basic: What functional groups in this compound are most reactive, and how do they influence its chemical behavior?

Answer:
Key reactive groups:

  • Hydroxyethyl group : Susceptible to oxidation (e.g., with Jones reagent) to form a ketone, altering solubility and bioavailability .
  • Benzoxazolone moiety : The oxo group at position 2 enhances electrophilicity, enabling nucleophilic attack at the acetamide carbonyl (e.g., hydrolysis under acidic conditions) .

Methodological note : Reactivity assays (e.g., kinetic studies in pH 7.4 buffer) quantify hydrolysis rates, guiding stability optimization for biological testing .

Advanced: How can computational methods like molecular docking predict this compound’s biological targets?

Answer:
Stepwise approach :

Target identification : Use databases (e.g., PDB, ChEMBL) to identify proteins with structural homology to known benzoxazolone targets (e.g., cyclooxygenase-2) .

Docking simulations : Employ software like AutoDock Vina to model ligand-protein interactions. Focus on hydrogen bonding with the benzoxazolone carbonyl and hydrophobic interactions with the dihydrobenzofuran ring .

Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Example : Docking studies on similar compounds revealed strong binding to the ATP-binding pocket of kinases, suggesting kinase inhibition as a plausible mechanism .

Advanced: How should researchers address discrepancies in reported biological activities of structurally similar acetamide derivatives?

Answer:
Root causes of contradictions :

  • Structural variations : Minor substituent changes (e.g., fluorine vs. chlorine in phenoxy groups) alter lipophilicity and target selectivity .
  • Assay conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times affects potency readings .

Q. Resolution strategies :

  • Comparative SAR studies : Synthesize analogs (e.g., replacing dihydrobenzofuran with benzimidazole) and test under standardized conditions .
  • Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends, e.g., correlation between logP values and antibacterial EC₅₀ .

Advanced: What experimental designs optimize the yield of this compound during scale-up synthesis?

Answer:
Critical parameters :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve amide coupling efficiency but require rigorous drying to avoid side reactions .
  • Catalyst optimization : Screen Pd/C or Ni catalysts for hydrogenation steps; 10% Pd/C at 50 psi H₂ typically achieves >90% conversion .

Q. Scale-up challenges :

  • Purification : Use preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity batches (>98%) .

  • Yield data :

    StepLab-scale Yield (%)Pilot-scale Yield (%)
    Amide coupling7568
    Cyclization8274

Advanced: How can researchers validate the anti-inflammatory mechanism of this compound despite conflicting in vitro and in vivo data?

Answer:
Integrated validation framework :

In vitro : Measure COX-2 inhibition using a fluorometric assay (e.g., Cayman Chemical Kit) and compare with NSAIDs like celecoxib .

In vivo : Use a murine collagen-induced arthritis model, monitoring paw edema reduction and cytokine (IL-6, TNF-α) levels via ELISA .

Contradiction resolution : If in vitro activity is high but in vivo efficacy is low, assess pharmacokinetics (e.g., plasma half-life via LC-MS) to identify bioavailability issues .

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